2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Brand Name: Vulcanchem
CAS No.: 6408-53-3
VCID: VC13251691
InChI: InChI=1S/C12H12N4O3/c1-7-5-8(2)14-12(13-7)15-10-4-3-9(16(18)19)6-11(10)17/h3-6,17H,1-2H3,(H,13,14,15)
SMILES: CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C
Molecular Formula: C12H12N4O3
Molecular Weight: 260.25 g/mol

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol

CAS No.: 6408-53-3

Cat. No.: VC13251691

Molecular Formula: C12H12N4O3

Molecular Weight: 260.25 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol - 6408-53-3

Specification

CAS No. 6408-53-3
Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
IUPAC Name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Standard InChI InChI=1S/C12H12N4O3/c1-7-5-8(2)14-12(13-7)15-10-4-3-9(16(18)19)6-11(10)17/h3-6,17H,1-2H3,(H,13,14,15)
Standard InChI Key ULIGOOJEIQTURB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C
Canonical SMILES CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound has the molecular formula C₁₂H₁₂N₄O₃ and a molecular weight of 260.25 g/mol . Its IUPAC name, 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol, reflects the presence of:

  • A pyrimidine ring with methyl groups at positions 4 and 6.

  • An amino bridge linking the pyrimidine to a nitrophenol group.

  • A nitro group at the 5-position of the phenolic ring.

Key structural identifiers:

  • SMILES: CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C .

  • InChIKey: ULIGOOJEIQTURB-UHFFFAOYSA-N .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol likely involves multi-step processes:

Step 1: Pyrimidine Ring Formation

4,6-Dimethylpyrimidin-2-amine can be synthesized via condensation reactions between methyl-substituted β-diketones and guanidine derivatives . For example:

  • Cyanoacetate and urea undergo cyclization in the presence of sodium alkoxides to form pyrimidine intermediates .

Step 2: Coupling with Nitrophenol

The pyrimidine amine is then coupled to 5-nitrophenol through nucleophilic aromatic substitution or Mannich-type reactions . A patent describing the synthesis of related compounds used ionic liquids and nitric acid for nitration steps .

Example Protocol:

  • React 4,6-dimethylpyrimidin-2-amine with 5-nitro-2-bromophenol in the presence of a palladium catalyst .

  • Purify via column chromatography (eluent: dichloromethane/ethyl acetate) .

Table 1: Key Synthetic Parameters

ParameterConditionSource
Coupling Reaction Temp45–80°C
CatalystPalladium on carbon/AlCl₃
Yield48–95% (estimated from analogs)

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in water .

  • Stability: The nitro group may render the compound sensitive to light and reducing agents .

Future Research Directions

  • Synthesis Optimization: Develop greener methodologies (e.g., microwave-assisted coupling) .

  • Biological Screening: Evaluate efficacy against malaria parasites (Plasmodium spp.) and cancer cell lines .

  • Toxicokinetics: Assess metabolic pathways and detoxification mechanisms .

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